molecular formula C8H6FNO5 B1386328 3-Fluoro-4-methoxy-5-nitrobenzoic acid CAS No. 577-39-9

3-Fluoro-4-methoxy-5-nitrobenzoic acid

Cat. No.: B1386328
CAS No.: 577-39-9
M. Wt: 215.13 g/mol
InChI Key: FZVATVOZGBMDRQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-5-nitrobenzoic acid typically involves multiple steps. One common method includes the nitration of 3-fluoro-4-methoxybenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitro group makes the compound susceptible to electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: 3-Fluoro-4-methoxy-5-aminobenzoic acid.

    Hydrolysis: this compound from its ester derivatives.

Scientific Research Applications

3-Fluoro-4-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-5-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrobenzoic acid
  • 4-Methoxy-3-nitrobenzoic acid
  • 3-Fluoro-5-nitrobenzoic acid

Uniqueness

3-Fluoro-4-methoxy-5-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in the synthesis of complex molecules and the study of chemical reactivity.

Properties

IUPAC Name

3-fluoro-4-methoxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVATVOZGBMDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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